Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
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Description
Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a useful research compound. Its molecular formula is C9H9BrN4O4 and its molecular weight is 317.099. The purity is usually 95%.
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Biological Activity
Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by a unique 2,6-dioxo structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including analgesic and anti-inflammatory properties, as well as its potential interactions with various biological targets.
Chemical Structure and Properties
The compound features:
- Bromo substituent at the 8-position of the purine ring.
- Methyl group at the 3-position.
- An acetate moiety which enhances its solubility and reactivity.
These structural characteristics suggest that the compound may exhibit significant biological activity, particularly in enzyme inhibition and receptor interaction.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 2,6-dioxopurines, including this compound, possess notable analgesic and anti-inflammatory effects. A study highlighted that similar compounds demonstrated significant analgesic activity in behavioral models, outperforming acetylsalicylic acid (ASA) in some cases .
Key Findings:
- The compound exhibits analgesic effects in tests such as the writhing syndrome test.
- It may mediate its analgesic activity through peripheral mechanisms rather than central pathways, as indicated by lack of effect in hot-plate tests .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
This compound has also been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes management. Compounds with similar purine structures have shown promising results in inhibiting this enzyme, suggesting that this compound may also contribute to glucose regulation.
The mechanism of action for this compound involves:
- Enzyme Interaction : The bromo substituent may enhance binding affinity to biological targets through halogen bonding effects.
- Metabolic Pathways : The purine structure could mimic natural substrates involved in cellular processes, potentially modulating various signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of purine derivatives similar to this compound:
Properties
IUPAC Name |
methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(16)12-9(13)17)14(8(10)11-6)3-4(15)18-2/h3H2,1-2H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRCUPPSGZYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332388-35-9 |
Source
|
Record name | METHYL (8-BROMO-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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